2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene
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Overview
Description
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H6BrF3O. It is a halogenated aromatic compound that features bromine, fluorine, and phenoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated aromatics on biological systems.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of multiple halogen atoms can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-difluoroanisole: Used in the synthesis of kinase inhibitors.
2-bromo-5-fluorobenzotrifluoride: Known for its strong hydrophobicity and stability.
1,4-dibromo-2,5-difluorobenzene: Utilized in various organic synthesis applications.
Uniqueness
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is unique due to its specific arrangement of bromine, fluorine, and phenoxy groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and research applications .
Properties
CAS No. |
2680534-96-5 |
---|---|
Molecular Formula |
C12H6BrF3O |
Molecular Weight |
303.1 |
Purity |
95 |
Origin of Product |
United States |
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